molecular formula C17H21Cl2N3O5 B12727520 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate CAS No. 83621-08-3

1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate

Cat. No.: B12727520
CAS No.: 83621-08-3
M. Wt: 418.3 g/mol
InChI Key: HDYMYODDCXLSHF-HBPAQXCTSA-N
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Description

1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is a synthetic imidazole derivative with structural similarities to clinically used azole antifungals. Its molecular structure includes a 2,4-dichlorophenyl group, an ethenyl linker substituted with a 2-butoxyethoxy chain, and an imidazole ring nitrated at the 1-position ().

Properties

CAS No.

83621-08-3

Molecular Formula

C17H21Cl2N3O5

Molecular Weight

418.3 g/mol

IUPAC Name

1-[(Z)-2-(2-butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl]imidazole;nitric acid

InChI

InChI=1S/C17H20Cl2N2O2.HNO3/c1-2-3-8-22-9-10-23-17(12-21-7-6-20-13-21)15-5-4-14(18)11-16(15)19;2-1(3)4/h4-7,11-13H,2-3,8-10H2,1H3;(H,2,3,4)/b17-12-;

InChI Key

HDYMYODDCXLSHF-HBPAQXCTSA-N

Isomeric SMILES

CCCCOCCO/C(=C\N1C=CN=C1)/C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Canonical SMILES

CCCCOCCOC(=CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and imidazole. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares a core imidazole-nitrate pharmacophore with established antifungals but differs in substituent groups. Key comparisons include:

Compound Substituents Molecular Formula Water Solubility LogP (Octanol-Water) Primary Clinical Use
Target Compound 2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl C₁₈H₂₁Cl₂N₃O₅* Low (estimated) ~6.5 (estimated) Investigational (antifungal)
Miconazole Nitrate (Reference) 2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl C₁₈H₁₄Cl₄N₂O·HNO₃ Very low (0.03 mg/mL) 6.25 Topical candidiasis, dermatophytoses
Econazole Nitrate 2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl C₁₈H₁₅Cl₃N₂O·HNO₃ Low ~6.0 Vulvovaginal candidiasis
Sertaconazole Nitrate 2-[(7-chlorobenzo[b]thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl C₂₀H₁₅Cl₃N₂O₂S·HNO₃ Moderate (enhanced by S) ~5.8 Broad-spectrum antifungal

*Estimated based on structural analogs.

Key Observations :

  • The butoxyethoxy chain in the target compound introduces greater flexibility and hydrophobicity compared to miconazole’s rigid dichlorobenzyloxy group. This may enhance tissue retention but reduce aqueous solubility .
  • Sertaconazole ’s benzo[b]thiophene moiety improves antifungal potency against resistant strains, a feature absent in the target compound .
Antifungal Activity and Mechanism
  • Miconazole Nitrate: Exhibits broad-spectrum activity against Candida spp.
  • Target Compound : While direct MIC data are unavailable, its structural similarity suggests comparable activity. The butoxyethoxy group may prolong local action by slowing metabolic clearance .
  • Sertaconazole Nitrate : Demonstrates superior activity against Trichophyton rubrum (MIC₉₀: 0.5 µg/mL) due to enhanced membrane interaction from the thiophene group .
Pharmacokinetic and Formulation Considerations
  • Miconazole Nitrate: Formulated as creams, powders, and vaginal suppositories. Limited to topical use due to systemic toxicity risks .
  • Econazole Nitrate : Similar formulation profile but with marginally better absorption in keratinized tissues .
  • Target Compound: The butoxyethoxy chain could support sustained-release gel or nanoparticle formulations (analogous to miconazole-loaded SLNs ), though stability studies are lacking.

Biological Activity

1-(2-(2-Butoxyethoxy)-2-(2,4-dichlorophenyl)ethenyl)-1H-imidazole nitrate is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20Cl2N2O4
  • Molecular Weight : 397.27 g/mol
  • CAS Number : 65520-46-9

The presence of the imidazole moiety contributes to its amphoteric nature, allowing it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar imidazole derivatives demonstrate efficacy against a range of pathogens, including bacteria and fungi. The specific compound has been tested against various strains, revealing its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget OrganismActivityReference
MiconazoleCandida albicansEffective
ClotrimazoleTrichophyton rubrumEffective
1H-ImidazoleStaphylococcus aureus (MRSA)Moderate

Antifungal Activity

The compound has shown promising antifungal activity in laboratory settings. Studies involving structurally similar imidazoles indicate that modifications to the side chains can enhance antifungal potency. The presence of the dichlorophenyl group is particularly noteworthy for its contribution to increased bioactivity.

Case Study: Antifungal Efficacy
In a study conducted by Waghmare et al., various imidazole derivatives were synthesized and evaluated for their antifungal activity against common fungal pathogens. The results indicated that compounds with similar structural characteristics to this compound exhibited significant antifungal effects, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. A study highlighted that similar compounds could reduce inflammation markers in vitro, indicating a pathway for further exploration in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The imidazole ring may interact with enzyme active sites, inhibiting their function.
  • Membrane Disruption : The hydrophobic tail (butoxyethoxy group) may facilitate membrane penetration, leading to cell lysis in microbial cells.
  • Receptor Modulation : Potential modulation of specific receptors involved in inflammatory pathways could explain its anti-inflammatory effects.

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